4-(4-Ethylphenoxy)aniline
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Overview
Description
4-(4-Ethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO. It is characterized by the presence of an aniline group substituted with a 4-ethylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Ethylphenoxy)aniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically involves the reaction of 4-ethylphenol with 4-fluoronitrobenzene in the presence of a base, followed by reduction of the nitro group to an amine .
Reaction Steps:
-
Nucleophilic Aromatic Substitution:
Reactants: 4-ethylphenol, 4-fluoronitrobenzene
Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), elevated temperature
Product: 4-(4-Ethylphenoxy)nitrobenzene
-
Reduction:
Reactants: 4-(4-Ethylphenoxy)nitrobenzene
Conditions: Reducing agent (e.g., iron powder, hydrochloric acid)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, or sulfuric acid under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-(4-Ethylphenoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenoxy)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenoxy)aniline
- 4-(4-Chlorophenoxy)aniline
- 4-(4-Bromophenoxy)aniline
Comparison
4-(4-Ethylphenoxy)aniline is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. Compared to its methyl, chloro, and bromo analogs, the ethyl group provides different steric and electronic effects, potentially leading to variations in its reactivity and applications .
Properties
IUPAC Name |
4-(4-ethylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-11-3-7-13(8-4-11)16-14-9-5-12(15)6-10-14/h3-10H,2,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZDEKXXWFNXMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427969 |
Source
|
Record name | 4-(4-ethylphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41295-21-0 |
Source
|
Record name | 4-(4-ethylphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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